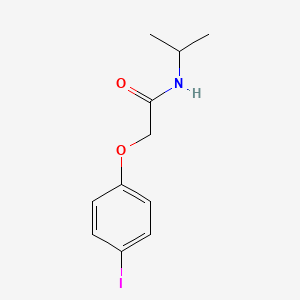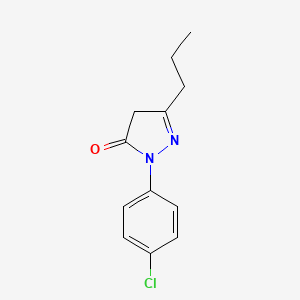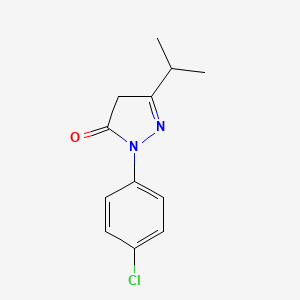
2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide
Übersicht
Beschreibung
2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide, also known as IPPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 339.2 g/mol. IPPA is a derivative of phenoxyacetic acid, which is a compound commonly used in organic synthesis. IPPA is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Chemical synthesis techniques have been developed for related acetamide derivatives, highlighting the methods for creating complex molecules with potential biological activities. For example, the synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide involved chemoselective N-acetylation and reaction with propargyl bromide, showcasing the intricate steps required to achieve specific molecular architectures (Belay et al., 2012). These methodologies are crucial for the development of new pharmaceuticals and materials.
Pharmacological Potential
The exploration of novel compounds for pharmacological uses is a significant application of chemical research. Compounds structurally similar to "2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide" have been investigated for their antimicrobial properties. For instance, certain imines and thiazolidinones derived from acetamide compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of these chemicals in developing new antimicrobial agents (Fuloria et al., 2009).
Kinetics and Mechanism Studies
Research on the kinetics and mechanisms of chemical reactions involving acetamide derivatives offers insights into their reactivity and potential applications in synthesis and drug development. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, exemplifies the importance of understanding reaction conditions and mechanisms (Magadum & Yadav, 2018).
Material Science and DNA Binding
Some research has focused on the development of responsive materials, such as cationic polythiophenes derived from acetamide compounds, for applications in DNA binding and potentially as gene delivery vehicles. This underscores the versatility of acetamide derivatives in creating functional materials for biotechnological applications (Carreon et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJCDLZFBDUBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)







![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
![1-[(4-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3088074.png)
